molecular formula C16H17N5O3S B12904058 5'-S-Phenyl-5'-thioadenosine CAS No. 5135-37-5

5'-S-Phenyl-5'-thioadenosine

Katalognummer: B12904058
CAS-Nummer: 5135-37-5
Molekulargewicht: 359.4 g/mol
InChI-Schlüssel: QVFVRQNGWNWFTF-XNIJJKJLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((phenylthio)methyl)tetrahydrofuran-3,4-diol is a complex organic compound that belongs to the class of nucleoside analogs. This compound features a purine base attached to a modified sugar moiety, making it structurally similar to naturally occurring nucleosides. Its unique structure allows it to interact with various biological systems, making it a subject of interest in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((phenylthio)methyl)tetrahydrofuran-3,4-diol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives with glyoxal.

    Attachment of the Sugar Moiety: The sugar moiety is introduced through glycosylation reactions, where the purine base is reacted with a protected sugar derivative under acidic or basic conditions.

    Modification of the Sugar Moiety: The sugar moiety is further modified by introducing the phenylthio group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for yield and purity, often involving the use of automated reactors and purification systems. The reaction conditions are carefully controlled to ensure consistency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((phenylthio)methyl)tetrahydrofuran-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups replacing the phenylthio group.

Wissenschaftliche Forschungsanwendungen

(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((phenylthio)methyl)tetrahydrofuran-3,4-diol has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a model compound for studying nucleoside analogs.

    Biology: Investigated for its interactions with enzymes and nucleic acids, providing insights into cellular processes.

    Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical products.

Wirkmechanismus

The mechanism of action of (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((phenylthio)methyl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit the activity of certain enzymes by mimicking natural substrates, leading to the disruption of essential biochemical pathways. Additionally, it can intercalate into DNA, affecting replication and transcription processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar purine base but different sugar moiety.

    2’-Deoxyadenosine: Another nucleoside analog with a deoxyribose sugar instead of the modified sugar in the compound.

    6-Mercaptopurine: A purine analog used in chemotherapy with a different substituent on the purine ring.

Uniqueness

(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((phenylthio)methyl)tetrahydrofuran-3,4-diol is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The presence of the phenylthio group and the modified sugar moiety differentiates it from other nucleoside analogs, making it a valuable compound for research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

5135-37-5

Molekularformel

C16H17N5O3S

Molekulargewicht

359.4 g/mol

IUPAC-Name

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(phenylsulfanylmethyl)oxolane-3,4-diol

InChI

InChI=1S/C16H17N5O3S/c17-14-11-15(19-7-18-14)21(8-20-11)16-13(23)12(22)10(24-16)6-25-9-4-2-1-3-5-9/h1-5,7-8,10,12-13,16,22-23H,6H2,(H2,17,18,19)/t10-,12-,13-,16-/m1/s1

InChI-Schlüssel

QVFVRQNGWNWFTF-XNIJJKJLSA-N

Isomerische SMILES

C1=CC=C(C=C1)SC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O

Kanonische SMILES

C1=CC=C(C=C1)SCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.